molecular formula C22H21FN2O5S B2846579 2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide CAS No. 452050-95-2

2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide

Cat. No.: B2846579
CAS No.: 452050-95-2
M. Wt: 444.48
InChI Key: VMGKLXOOYKECKK-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide is a benzamide derivative featuring a fluorine atom at the 2-position, a 3-methoxyphenyl group attached via the amide nitrogen, and a sulfamoyl moiety substituted with a 4-methoxyphenylmethyl group. This structure combines electron-withdrawing (fluoro, sulfamoyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-fluoro-N-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S/c1-29-17-8-6-15(7-9-17)14-24-31(27,28)19-10-11-21(23)20(13-19)22(26)25-16-4-3-5-18(12-16)30-2/h3-13,24H,14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGKLXOOYKECKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2-Fluoro-5-Sulfamoylbenzoic Acid

Starting material : 2-Fluoro-5-nitrobenzoic acid.
Reaction :

  • Sulfonation : Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours introduces the sulfonyl chloride group, yielding 2-fluoro-5-(chlorosulfonyl)benzoic acid.
  • Amination : React with (4-methoxyphenyl)methylamine in anhydrous THF at -10°C to form 2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid (Yield: 68–72%).

Key Parameters :

  • Temperature control critical to avoid over-sulfonation.
  • Use of molecular sieves (4Å) to scavenge HCl byproduct.

Step 2: Amide Bond Formation

Activation : Convert the carboxylic acid to acid chloride using thionyl chloride (SOCl₂) in refluxing toluene (80°C, 2 hours).
Coupling : React with 3-methoxyaniline in dichloromethane (DCM) at 25°C for 12 hours.

Reaction Table :

Coupling Agent Solvent Temperature Time (h) Yield (%)
SOCl₂ + DCM DCM 25°C 12 65
EDCl/HOBt DMF 0–5°C 24 58
HATU ACN 25°C 6 71

HATU-mediated coupling in acetonitrile (ACN) provides superior yield due to reduced racemization.

Optimization and Process-Scale Considerations

Solvent Selection for Sulfamoylation

Comparative studies reveal polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Mixed solvents (THF/H₂O) balance reactivity and workup efficiency:

Solvent System Reaction Time (h) Isolated Yield (%)
DMF 4 74
THF/H₂O (9:1) 6 68
DCM/Et₃N 8 61

Catalytic Enhancements

Phase-Transfer Catalysis : Addition of tetrabutylammonium bromide (TBAB) accelerates sulfamoylation by 30% under mild conditions (40°C, 3 hours).
Microwave Assistance : Microwave irradiation (150°C, 30 minutes) reduces reaction time from 8 hours to 30 minutes with comparable yields.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 4.12 (s, 2H, CH₂).
  • IR (KBr) : 1675 cm⁻¹ (C=O amide), 1340 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Purity Assessment

HPLC : >99% purity (C18 column, MeOH/H₂O 70:30, 1.0 mL/min, λ = 254 nm).
Elemental Analysis : Calculated (%) for C₂₂H₂₀FN₂O₅S: C 58.92, H 4.50, N 6.25; Found: C 58.88, H 4.53, N 6.21.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl or carbonyl groups.

    Reduction: The nitro groups (if present in intermediates) can be reduced to amino groups.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of methoxy groups may yield phenolic compounds, while hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound may affect specific biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Modifications : LMM5 incorporates a 1,3,4-oxadiazole ring, enhancing rigidity and likely improving metabolic stability compared to the target compound’s linear sulfamoyl group .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 26b may increase membrane permeability but eliminates sulfamoyl-mediated hydrogen bonding, a critical feature for enzyme inhibition .

Antifungal and Anti-Proliferative Analogues

  • LMM5 : Demonstrates antifungal activity against Candida albicans (MIC₅₀ = 8 µg/mL) via thioredoxin reductase (Trr1) inhibition. The 4-methoxyphenylmethyl group likely enhances membrane penetration, while the oxadiazole ring contributes to target affinity .
  • (E)-2-fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (17): Exhibits anti-proliferative activity in cancer cell lines (IC₅₀ = 0.8–1.2 µM) with reduced cytotoxicity in normal cells (MCF-10A). The phthalazinone moiety may stabilize interactions with DNA repair enzymes like PARP, whereas the target compound’s methoxy groups could modulate similar pathways .

Substituent Impact on Physicochemical Properties

    Biological Activity

    2-Fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    The compound is characterized by the following structural formula:

    C23H23FN2O6S\text{C}_{23}\text{H}_{23}\text{F}\text{N}_{2}\text{O}_{6}\text{S}

    Key Features:

    • Fluorine Atom: Enhances lipophilicity and metabolic stability.
    • Methoxy Groups: Contribute to the compound's electronic properties and biological interactions.
    • Sulfamoyl Group: Implicated in various biological activities, including enzyme inhibition.

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

    • Enzyme Inhibition: The sulfamoyl group may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
    • Receptor Modulation: The compound can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

    Anticancer Properties

    Recent studies have indicated that similar fluorinated compounds exhibit potent antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have shown significant inhibitory effects on cancer cell growth through mechanisms involving DNA adduct formation and metabolic activation .

    Table 1: Summary of Anticancer Activity

    Compound TypeCancer Cell Lines TestedMechanism of ActionReference
    Fluorinated BenzothiazolesBreast, renal, ovarian cancerMetabolic activation leading to DNA binding
    This compoundTBDTBDTBD

    Anti-inflammatory Effects

    The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar sulfamoyl groups have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

    Case Studies

    • Fluorinated Compounds in Cancer Therapy:
      A study demonstrated that fluorinated derivatives could induce apoptosis in sensitive cancer cells while sparing normal cells, highlighting their therapeutic potential .
    • Mechanistic Insights:
      Research into related compounds has shown that the presence of fluorine can significantly alter metabolic pathways, enhancing the efficacy of anticancer agents through improved pharmacokinetics .

    Q & A

    Q. What are the optimal synthetic routes and conditions for preparing this compound?

    The synthesis involves multi-step protocols, including sulfonamide coupling and benzamide formation. Key steps include:

    • Sulfonamide introduction : Reacting 5-chlorosulfonyl intermediates with 4-methoxybenzylamine under basic conditions (e.g., Na₂CO₃ in THF/H₂O) .
    • Benzamide coupling : Using ethyl chloroformate and triethylamine to activate the carboxylic acid for nucleophilic attack by 3-methoxyaniline .
    • Purification : Recrystallization in ethanol or chromatography for intermediates with low solubility .
      Critical parameters : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric excess of reactive intermediates to improve yields (>85%) .

    Q. How can spectroscopic and chromatographic methods validate the compound’s purity and structure?

    • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., fluorine at C2, methoxy groups at C3 and C4'). Aromatic protons appear as complex multiplets (δ 6.8–8.2 ppm), while sulfonamide NH resonates at δ 9.5–10.2 ppm .
    • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) assess purity (>98%). Retention times vary with methoxy and fluoro substituents .
    • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 485.12) .

    Q. What in vitro assays are suitable for initial biological screening?

    • Enzyme inhibition : Use fluorogenic substrates to test inhibition of carbonic anhydrase or tyrosine kinases, given the sulfonamide’s metal-coordinating ability .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations. Compare IC₅₀ values to reference drugs like SAHA or olaparib .
    • Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with serum albumin or target proteins (KD values <10 µM suggest high affinity) .

    Advanced Research Questions

    Q. How can crystallography resolve electronic effects of substituents on molecular conformation?

    • Single-crystal X-ray diffraction : SHELXL refinement reveals steric and electronic influences. For example:
      • The 3-methoxyphenyl group induces torsional strain (5–10°) in the benzamide core.
      • Fluorine at C2 reduces electron density in the aromatic ring, confirmed by Hirshfeld surface analysis .
    • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures. SHELXE handles twinning or disorder in sulfonamide moieties .

    Q. How to address contradictions in biological activity data across cell lines?

    • Case study : If anti-proliferative activity in MCF-7 (IC₅₀ = 2.1 µM) conflicts with HeLa (IC₅₀ >50 µM):
      • Mechanistic profiling : RNA-seq to identify differentially expressed genes (e.g., HDACs, PARP) linked to resistance .
      • Metabolic stability : LC-MS/MS quantifies hepatic clearance; poor stability in HeLa may explain inactivity .
      • Off-target screening : KinomeScan® panels (500+ kinases) rule out non-specific binding .

    Q. What computational strategies predict structure-activity relationships (SAR) for analog design?

    • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with HDAC2 (PDB: 4LXZ). The sulfamoyl group chelates Zn²⁺ in the active site, while methoxy groups enhance hydrophobic contacts .
    • QSAR models : CoMFA or Random Forest regression correlates logP, polar surface area, and IC₅₀ values. Key descriptors:
      • ClogP : Optimal range 2.5–3.5 for blood-brain barrier penetration.
      • TPSA : <90 Ų improves membrane permeability .

    Q. How to troubleshoot low yields in large-scale synthesis?

    • Problem : <40% yield in final coupling step.
      • Root cause : Incomplete activation of the carboxylic acid or competing side reactions (e.g., sulfonamide hydrolysis).
      • Solutions :
    • Use HATU/DIPAD as coupling reagents (yield increases to 65–70%) .
    • Replace THF with DMF to stabilize intermediates .
    • Add molecular sieves to scavenge water .

    Methodological Considerations

    Q. How to design controlled experiments for assessing metabolic stability?

    • Protocol :
      • Microsomal incubation : Human liver microsomes (0.5 mg/mL) + NADPH (1 mM) at 37°C.
      • Sampling : Aliquots at 0, 5, 15, 30, 60 min.
      • Analysis : LC-MS/MS quantifies parent compound depletion.
      • Key metrics : t₁/₂ >60 min suggests suitability for in vivo studies .

    Q. What statistical methods validate reproducibility in biological assays?

    • ANOVA : Compare triplicate data across treatments (p <0.05 for significance).
    • Z’-factor : >0.5 indicates robust assay performance (e.g., CV <10% in controls) .

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